molecular formula C13H12BClO3 B1522632 (2-((4-Chlorophenoxy)methyl)phenyl)boronic acid CAS No. 1256358-71-0

(2-((4-Chlorophenoxy)methyl)phenyl)boronic acid

Cat. No.: B1522632
CAS No.: 1256358-71-0
M. Wt: 262.5 g/mol
InChI Key: KYMMZJKTVPTAKX-UHFFFAOYSA-N
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Description

“(2-((4-Chlorophenoxy)methyl)phenyl)boronic acid” is a boronic acid derivative. Boronic acids are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis . They are commonly used in Suzuki-Miyaura cross-coupling reactions .


Synthesis Analysis

The synthesis of boronic acids often involves electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes transmetalate with BBr3, followed by hydrolysis form phenylboronic acid . Another common synthesis uses phenylmagnesium bromide and trimethyl borate to form the ester PhB(OMe)2, which is then hydrolyzed to the product .


Molecular Structure Analysis

The molecular structure of boronic acids is characterized by a boron atom that is sp2-hybridized and contains an empty p-orbital . This planar compound has idealized C2V molecular symmetry .


Chemical Reactions Analysis

Boronic acids are involved in various chemical reactions. One of the most common reactions is the Suzuki-Miyaura coupling, which is arguably the most widely-applied transition metal catalyzed carbon–carbon bond forming reaction to date . Other reactions include protodeboronation , and reactions with (cyanomethylphenyl)boronic acid .


Physical and Chemical Properties Analysis

Boronic acids are soluble in most polar organic solvents and are poorly soluble in hexanes and carbon tetrachloride . The orthorhombic crystals use hydrogen bonding to form units made up of two molecules .

Scientific Research Applications

Electrochemical Applications

Boronic acids, including derivatives similar to (2-((4-Chlorophenoxy)methyl)phenyl)boronic acid, have been explored for their electrochemical applications. For instance, the electrochemical degradation of clofibric acid, a compound structurally related to boronic acids, has been studied, revealing that anodic oxidation with boron-doped diamond electrodes can lead to total mineralization in water treatment applications (Sirés et al., 2006).

Catalytic Applications

Boronic acids serve as catalysts in organic reactions. For example, 2,4-bis(trifluoromethyl)phenylboronic acid has been identified as an effective catalyst for the dehydrative amidation between carboxylic acids and amines, suggesting that structurally similar compounds like this compound could have similar catalytic applications (Wang et al., 2018).

Material Science

In the realm of materials science, boronic acids have been utilized in the synthesis of novel polymers. For example, boronic acid-decorated poly(2-oxazoline)s show triple-stimuli responsive behavior, indicating the potential of this compound in developing responsive materials (Vancoillie et al., 2016).

Sensing Technologies

Boronic acids are also prominent in sensing technologies due to their ability to bind to saccharides. A study on the synthesis and fluorescent sensing properties of boron-modified polythiophenes demonstrates the utility of boronic acids in creating sensors, potentially including derivatives like this compound (Sundararaman et al., 2005).

Safety and Hazards

Boronic acids are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They may cause skin, eye, and respiratory tract irritation . It’s important to handle these chemicals with care, following all safety guidelines.

Future Directions

Boronic acids are highly valuable building blocks in organic synthesis . With their stability and ease of handling, they are likely to continue playing a crucial role in various chemical reactions, including Suzuki-Miyaura cross-coupling . Future research may focus on developing new reactions involving boronic acids and improving the efficiency of existing ones.

Properties

IUPAC Name

[2-[(4-chlorophenoxy)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BClO3/c15-11-5-7-12(8-6-11)18-9-10-3-1-2-4-13(10)14(16)17/h1-8,16-17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYMMZJKTVPTAKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1COC2=CC=C(C=C2)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681343
Record name {2-[(4-Chlorophenoxy)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256358-71-0
Record name Boronic acid, B-[2-[(4-chlorophenoxy)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256358-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(4-Chlorophenoxy)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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